1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone
Description
This compound features a pyridine core substituted at the 6-position with a dimethylamino group (-N(CH₃)₂) and at the 3-position with a piperidine ring bearing an ethanone moiety. Its molecular formula is C₁₅H₂₃N₃O, with a molecular weight of 261.36 g/mol and CAS number 1352536-35-6 (purity: 97%) . It is primarily used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors or antiviral agents.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[2-[6-(dimethylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-11(18)17-9-5-4-6-13(17)12-7-8-14(15-10-12)16(2)3/h7-8,10,13H,4-6,9H2,1-3H3 |
InChI Key |
SCQLRCKTBMZFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can influence various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ in substituents on the pyridine ring, the heterocyclic piperidine/pyrrolidine system, or the ketone group. Below is a detailed analysis:
2.1. Substituent Variations on the Pyridine Ring
Analog 1 : 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone
- Structure: The dimethylamino group is replaced with an ethyl(methyl)amino (-N(CH₃)(CH₂CH₃)) group.
- Properties : Same molecular formula (C₁₅H₂₃N₃O ) and weight as the target compound but with altered steric and electronic effects due to the bulkier ethyl group.
Analog 2 : 1-(5,6-Dichloropyridin-3-yl)ethanone
- Structure: Pyridine lacks the piperidine-ethanone chain but features dichloro substituents at the 5- and 6-positions.
- Properties: Smaller molecular weight (190.03 g/mol, C₇H₅Cl₂NO) and higher electronegativity due to chlorine atoms. Used as an intermediate in agrochemicals .
Analog 3 : 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Structure : Contains a fluorine atom at the 2-position and a pyrrolidinyl group at the 6-position.
- Properties : Lower molecular weight (208.23 g/mol , C₁₁H₁₃FN₂O ) and increased lipophilicity due to fluorine .
2.2. Heterocyclic System Modifications
Analog 4 : 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Structure : Replaces piperidine with pyrrolidine, a five-membered ring.
- Properties : Same molecular formula (C₁₅H₂₃N₃O ) as the target compound but reduced conformational flexibility due to the smaller ring .
Analog 5 : [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- Structure : Incorporates a methanesulfonylphenyl-pyrazolopyrimidine extension.
2.3. Ketone Group Derivatives
Analog 6 : 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
- Structure : Replaces the pyridine ring with a fluorophenyl group.
- Properties: Simpler structure (C₁₃H₁₆FNO) with applications in opioid receptor research .
Comparative Data Table
Biological Activity
1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352513-28-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone is CHNO, with a molecular weight of 247.34 g/mol. The compound features a piperidine ring and a pyridine moiety, which are common structural elements in many bioactive compounds.
Research indicates that compounds with similar structural features to 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with piperidine and pyridine rings have been shown to possess antimicrobial properties. For instance, derivatives of piperidine can induce cell death in various pathogens by disrupting cell membrane integrity .
- Cytotoxic Effects : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial function .
Antimicrobial Activity
A related study involving piperidine derivatives showed significant antimicrobial activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . This suggests that 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone may also exhibit similar effects, warranting further investigation.
Cytotoxicity and Apoptosis
In vitro studies on similar piperidine compounds revealed their ability to induce apoptosis in various cancer cell lines. For example, compounds exhibiting high cytotoxicity were found to activate apoptotic pathways and cause cell cycle arrest .
Case Studies
Table 1 summarizes relevant studies that have investigated the biological activity of compounds structurally related to 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
